6-(4-bromophenyl)-4-phenyl-4,5-dihydro-3(2H)-pyridazinone

Description

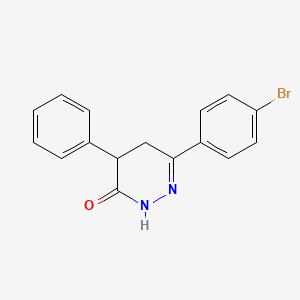

6-(4-Bromophenyl)-4-phenyl-4,5-dihydro-3(2H)-pyridazinone is a pyridazinone derivative characterized by a bicyclic structure with a brominated phenyl group at position 6 and a phenyl group at position 2. Pyridazinones are heterocyclic compounds widely studied for their cardiovascular and antiplatelet activities, primarily through inhibition of phosphodiesterase III (PDE III) and modulation of cyclic nucleotide signaling .

Structure

3D Structure

Properties

IUPAC Name |

3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyridazin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrN2O/c17-13-8-6-12(7-9-13)15-10-14(16(20)19-18-15)11-4-2-1-3-5-11/h1-9,14H,10H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJRIIWKXAZJHLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NN=C1C2=CC=C(C=C2)Br)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-bromophenyl)-4-phenyl-4,5-dihydro-3(2H)-pyridazinone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization in the presence of a suitable catalyst, such as acetic acid, to yield the desired pyridazinone compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, reaction time, and the concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

6-(4-bromophenyl)-4-phenyl-4,5-dihydro-3(2H)-pyridazinone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.

Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Pyridazinone derivatives with additional oxygen-containing functional groups.

Reduction: Dihydropyridazinone derivatives.

Substitution: Substituted pyridazinone compounds with various functional groups replacing the bromophenyl group.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-(4-bromophenyl)-4-phenyl-4,5-dihydro-3(2H)-pyridazinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.

Comparison with Similar Compounds

Antiplatelet Activity

Pyridazinones with diverse substituents exhibit potent antiplatelet effects. Key comparisons include:

- Bromophenyl vs. Imidazole/Chloroalkanoyl Groups: The bromine atom’s larger van der Waals volume may enhance hydrophobic interactions with PDE III compared to smaller substituents like methyl or chloro groups. However, imidazole-containing analogs (e.g., CI-930) show superior selectivity due to hydrogen-bonding capabilities .

- Amino-Substituted Derivatives: Compounds with para-substituted amino groups (e.g., acetamido, cyano) demonstrate strong antiplatelet activity, likely due to improved solubility and receptor affinity .

Cardiotonic and PDE III Inhibitory Activity

Pyridazinones are notable for their positive inotropic effects. Comparisons include:

- Bromophenyl vs. Imidazole/Pyridyl Groups : The bromophenyl group’s electron-withdrawing nature may reduce PDE III binding affinity compared to nitrogen-containing heterocycles (e.g., imidazole in CI-914), which directly interact with the enzyme’s active site .

- Methyl Substitution: Introduction of a 5-methyl group in the pyridazinone ring (e.g., Thyes et al.’s compounds) enhances potency by ~2x, suggesting steric optimization is critical .

Vasodilatory and Antihypertensive Effects

Vasodilation is linked to structural modifications at position 2 or 6:

- Bromophenyl vs. Piperazinyl/Pyrrolidinyl Groups : Bulky substituents like piperazine (e.g., CCI 17810) improve vasodilatory activity by enhancing solubility and receptor interactions. Bromine’s hydrophobicity may limit efficacy in this context .

Structural-Activity Relationships (SAR)

Biological Activity

The compound 6-(4-bromophenyl)-4-phenyl-4,5-dihydro-3(2H)-pyridazinone is a member of the pyridazinone class, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant studies that highlight its efficacy in various applications.

Molecular Structure

- Molecular Formula : C16H15BrN2O

- Molecular Weight : 315.21 g/mol

- CAS Number : 86143-83-1

Physical Properties

| Property | Value |

|---|---|

| Density | Not Available |

| Boiling Point | Not Available |

| Melting Point | Not Available |

Research indicates that This compound exhibits significant biological activities, particularly as an inhibitor of monoamine oxidase (MAO). This enzyme plays a crucial role in the metabolism of neurotransmitters, and its inhibition is linked to therapeutic effects in neurodegenerative diseases such as Alzheimer's.

Inhibition of Monoamine Oxidase (MAO)

A study focusing on derivatives of pyridazinones demonstrated that compounds with similar structures to This compound exhibited potent MAO-B inhibitory activity. For instance, derivatives with bromine substitutions showed enhanced inhibitory potency, suggesting that structural modifications can significantly affect biological activity. The most potent inhibitors had IC50 values in the low nanomolar range (e.g., 0.013 µM for certain derivatives) .

Cytotoxicity Studies

The cytotoxic effects of this compound were evaluated using L929 fibroblast cells. Results indicated that while some derivatives caused cell death at higher concentrations (50 µM and above), This compound itself demonstrated lower toxicity, making it a more suitable candidate for further development .

Antitumor Activity

Pyridazinones have been investigated for their potential antitumor properties. In vitro studies have shown that compounds within this class can inhibit the growth of various cancer cell lines. The mechanism often involves the induction of apoptosis and modulation of cell cycle progression .

Case Studies

- Neuroprotective Effects : A study highlighted the neuroprotective potential of pyridazinones in models of neurodegeneration. The compound's ability to inhibit MAO-B was correlated with reduced oxidative stress markers and improved neuronal survival .

- Antibacterial Properties : Some derivatives have also shown promising antibacterial activity against various pathogens, indicating a broader spectrum of biological activity beyond neuroprotection .

Research Findings Summary

The following table summarizes key findings from various studies regarding the biological activity of This compound and related compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.